3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure and a cyclohexanecarboxylate group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant activity against various targets, including tyrosine kinase receptors (tkr) and the dpre1 enzyme .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzothiazole derivatives have been reported to manifest profound antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the cyclization of the intermediate with a chromenone derivative under acidic or basic conditions. The final step involves esterification with cyclohexanecarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and chromenone moieties
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
2-aminobenzenethiol derivatives: Used in the synthesis of various benzothiazole compounds
Uniqueness
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is unique due to its multi-functional structure, which combines the properties of benzothiazole, chromenone, and cyclohexanecarboxylate groups. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a derivative of benzothiazole and chromone, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Formation of Chromone Skeleton : The chromone structure is often synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyls.
- Benzothiazole Incorporation : Benzothiazole moiety is introduced via nucleophilic substitutions or condensation reactions with appropriate thioketones or thioamides.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and chromone exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Activity
Several studies indicate that benzothiazole and chromone derivatives possess potent anticancer properties. For example:
- Compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 for breast cancer) have been reported.
- Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through pathways involving caspase activation and PARP cleavage.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3a | HeLa | 3.995 | Chk1 inhibition |
7h | MCF-7 | <5 | Apoptosis via caspase activation |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been explored. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases.
Case Studies
- In Vitro Studies : A study on 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one showed effective inhibition of the ATR kinase pathway in HeLa cells, indicating potential for cancer treatment.
- Animal Models : In vivo studies using xenograft models have demonstrated reduced tumor growth in mice treated with benzothiazole derivatives compared to controls.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYJWCYUKALPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CCCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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